2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine
Description
2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine is a heterocyclic amine featuring a pyrrolidine ring substituted with two methyl groups at the 3-position and a phenyl group at the 2-position, linked to an ethan-1-amine backbone. This structure confers unique physicochemical and pharmacological properties, making it relevant in medicinal chemistry for drug discovery and biochemical studies.
Properties
IUPAC Name |
2-(3,3-dimethyl-2-phenylpyrrolidin-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-14(2)8-10-16(11-9-15)13(14)12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKCWVUQXPFDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1C2=CC=CC=C2)CCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, followed by further functionalization to introduce the ethan-1-amine group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine may be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets can provide insights into biological processes.
Medicine: In the medical field, this compound has potential applications in drug development. Its structural features may contribute to the design of new therapeutic agents with improved efficacy and reduced side effects.
Industry: In industry, this compound can be utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biological responses. The exact pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Pyrazole : The pyrrolidine ring in the target compound enhances rigidity and lipophilicity compared to pyrazole derivatives like 2-(1H-pyrazol-3-yl)ethan-1-amine, which has a lower melting point (144°C) due to reduced steric hindrance .
- Substituent Effects : The 3,3-dimethyl and 2-phenyl groups in the target compound likely improve metabolic stability compared to simpler analogs like L77, which lacks aromatic substitution .
Biological Activity
2-(3,3-Dimethyl-2-phenylpyrrolidin-1-YL)ethan-1-amine, a compound with potential pharmacological applications, has garnered attention due to its structural characteristics and biological activities. This article reviews its biological activity, focusing on its pharmacodynamics, mechanisms of action, and therapeutic potentials based on recent studies.
- Molecular Formula: C15H22N
- Molecular Weight: 218.35 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Neuropharmacological Effects
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders and cognitive impairments.
2. Antimicrobial Properties
Preliminary studies have shown that derivatives of this compound exhibit antimicrobial activity against a range of bacterial and fungal strains. This suggests its potential as a lead compound for developing new antimicrobial agents.
The exact mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been suggested:
- Sigma Receptor Modulation: Similar compounds have been shown to act as modulators of sigma receptors, which are implicated in various neuroprotective and cognitive-enhancing effects .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
